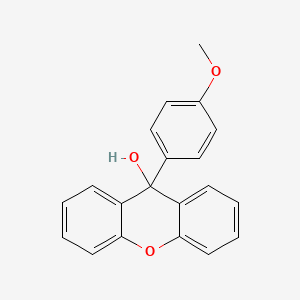

9-(4-Methoxyphenyl)xanthen-9-ol

Description

Contextualization within Xanthene Chemistry Research

The field of xanthene chemistry is broad, encompassing a variety of derivatives that are utilized in diverse scientific applications. ijrpc.com The core structure, a dibenzopyran ring system, is a versatile scaffold for the synthesis of dyes, fluorescent probes, and biologically active molecules. ijrpc.comnih.gov Derivatives are generally classified based on the substitution at the central carbon (position 9) of the xanthene ring. ijrpc.com

Prominent classes include:

Xanthenes: Where the 9-position is typically substituted with hydrogen or alkyl/aryl groups.

Xanthones: Which possess a carbonyl group (C=O) at the 9-position, forming a ketone. These compounds are studied for their biological activities, including antioxidant and anti-inflammatory properties. nih.govmdpi.com

Xanthenols: Characterized by a hydroxyl group (-OH) at the 9-position.

9-(4-Methoxyphenyl)xanthen-9-ol belongs to the subclass of 9-aryl-9-xanthenols. A key feature of these compounds is the ability of the xanthene moiety to stabilize a positive charge (a carbocation) at the C9 position through charge delocalization into the adjacent aromatic rings. nih.gov This stabilization facilitates nucleophilic substitution reactions at this center, making 9-substituted xanthenols valuable intermediates in organic synthesis. ijrpc.comnih.gov

Overview of Research Significance and Academic Relevance

The academic relevance of this compound and related 9-aryl-9-xanthenols stems primarily from their unique prototropic equilibrium. In aqueous or alcohol solutions, these compounds exist in a reversible equilibrium between two forms: a colorless and non-fluorescent xanthenol form and a brightly colored, fluorescent xanthylium cation. nih.gov This transformation involves the acid-catalyzed dehydroxylation (loss of the -OH group) to form the stabilized carbocation. nih.gov

This equilibrium is highly dependent on the hydronium ion (H₃O⁺) concentration, making these compounds excellent candidates for pH indicators. nih.gov The transition between the colorless alcohol and the colored cation occurs at a specific pH, which can be fine-tuned by introducing different substituents onto the aromatic rings of the xanthenol core. nih.gov The presence of the electron-donating methoxy (B1213986) group on the 9-aryl substituent in this compound influences the stability of the corresponding xanthylium cation and thus the pH at which this transition occurs.

Beyond their use as pH sensors, xanthenol compounds have also been explored in the field of supramolecular and host-guest chemistry. Their bulky, rigid structure and the presence of a hydrogen-bond-donating hydroxyl group make them effective hosts for encapsulating small organic guest molecules. nih.gov

Evolution of Research Directions for 9-Substituted Xanthenols

Research into 9-substituted xanthenols has evolved from foundational synthetic and structural studies to the development of sophisticated functional molecules.

Early Research: Initial studies focused on the synthesis of various xanthenol derivatives and characterizing their fundamental chemical reactivity. This included understanding the facile formation of the stable 9-xanthylium cation, a cornerstone of their chemistry. nih.gov

Development of pH Indicators: A significant advancement was the application of the pH-dependent equilibrium between the xanthenol and the xanthylium cation. Researchers have demonstrated that 9-aryl-9-xanthenols can serve as a platform for creating dual-mode pH indicators that function via both colorimetric (absorbance) and fluorimetric (emission) changes. nih.gov The ability to adjust the switching pH by modifying substituents on either the xanthene core or the 9-aryl group has been a key area of investigation. For example, adding ortho-substituents to the 9-aryl group can enhance the fluorescence quantum yield of the cationic form. nih.gov

Biological and Materials Applications: The evolution of this research has led to the development of indicators suitable for biological applications. By tuning the equilibrium point to the physiological pH range (around 4.5–6.5), these molecules can be used to measure pH within cellular organelles. nih.gov More recent research directions in the broader xanthene field include the use of environmentally friendly catalysts, such as lime and lemon juice, for the synthesis of xanthene derivatives, highlighting a move towards greener chemical processes. researchgate.net The versatility of the xanthene scaffold continues to be explored in the creation of complex molecules with specific functions. researchgate.net

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Xanthene |

| Xanthone (B1684191) |

| Xanthenol |

| Xanthylium cation |

Structure

3D Structure

Properties

IUPAC Name |

9-(4-methoxyphenyl)xanthen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c1-22-15-12-10-14(11-13-15)20(21)16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYACEJZTEMQQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392487 | |

| Record name | 9-(4-Methoxyphenyl)xanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94465-25-5 | |

| Record name | 9-(4-Methoxyphenyl)xanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 9 4 Methoxyphenyl Xanthen 9 Ol and Its Analogs

Direct Synthetic Routes

Direct methods for the synthesis of the target compound and its analogs often involve the stoichiometric use of highly reactive reagents to form the critical C-C or C-O bond at the C9 position of the xanthene core.

Grignard Reaction Pathways Utilizing Xanthenone Precursors

A primary and classical method for the synthesis of 9-aryl-xanthen-9-ols is the Grignard reaction. This pathway involves the nucleophilic addition of an organomagnesium halide to the electrophilic carbonyl carbon of a xanthen-9-one precursor. To synthesize 9-(4-methoxyphenyl)xanthen-9-ol, xanthen-9-one is treated with 4-methoxyphenylmagnesium bromide. fiveable.mesigmaaldrich.com

The Grignard reagent, 4-methoxyphenylmagnesium bromide, is typically prepared in situ from 4-bromoanisole (B123540) and magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). fiveable.me The resulting organometallic species is a potent nucleophile. The reaction proceeds via the nucleophilic attack of the 4-methoxyphenyl (B3050149) group on the carbonyl carbon of xanthen-9-one. A subsequent acidic workup protonates the intermediate alkoxide to yield the final tertiary alcohol, this compound. The general Grignard reaction is a powerful tool for creating carbon-carbon bonds. libretexts.org

Reaction Scheme:

Formation of Grignard Reagent: 4-Bromoanisole + Mg → 4-Methoxyphenylmagnesium bromide

Nucleophilic Addition: Xanthen-9-one + 4-Methoxyphenylmagnesium bromide → Magnesium alkoxide intermediate

Workup: Magnesium alkoxide intermediate + H₃O⁺ → this compound

This method is highly effective for preparing a variety of 9-substituted xanthen-9-ols by simply changing the Grignard reagent.

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions provide a versatile route to 9-substituted xanthenes. These strategies typically involve a precursor where the C9 position is functionalized with a good leaving group, such as a halide (e.g., 9-chloro-xanthene). The leaving group is then displaced by a suitable nucleophile.

For instance, 9-substituted xanthenes can be formed through the reaction of o-hydroxychalcones with arynes, which proceeds through a tandem intermolecular nucleophilic attack followed by an intramolecular Michael addition. nih.gov While this method builds the xanthene ring system and installs the C9 substituent simultaneously, other strategies start with a pre-formed xanthene. In these cases, the hydroxyl group of a xanthen-9-ol can be activated in situ or converted to a better leaving group. The subsequent reaction with a nucleophile yields the 9-substituted product. This approach is fundamental to many catalytic processes discussed later.

Umpolung Methods in 9-Alkyl Xanthen-9-ol Synthesis

Umpolung, or the reversal of polarity, is a synthetic strategy that inverts the typical electrophilic nature of a functional group to a nucleophilic one. In the context of xanthene synthesis, the C9 position is naturally electrophilic when functionalized with a leaving group. An umpolung approach would involve generating a nucleophilic C9-xanthenyl anion or its equivalent, which could then react with an electrophile.

However, based on available literature, the application of umpolung methods specifically for the synthesis of 9-alkyl xanthen-9-ols is not a commonly reported strategy. The synthesis of structurally similar fluorene (B118485) derivatives, which also feature an acidic C9 proton, has been achieved via C-C bond formation at this position using various catalytic methods. researchgate.net These reactions involve the deprotonation of fluorene to create a nucleophilic anion that is then alkylated. A similar strategy for xanthene would involve the deprotonation at C9 to form a 9-xanthenyl anion, which could then react with an alkyl halide. This remains a less-explored area for the synthesis of this specific class of compounds.

Catalytic Approaches in Xanthen-9-ol Synthesis

Catalytic methods are often preferred due to their efficiency, milder reaction conditions, and reduced waste generation, aligning with the principles of green chemistry.

Iodine-Catalyzed Nucleophilic Substitution Reactions

Molecular iodine has emerged as a highly effective and environmentally benign catalyst for the synthesis of 9-substituted xanthene derivatives. This method relies on the iodine-catalyzed nucleophilic substitution of the hydroxyl group of xanthen-9-ol with various nucleophiles. The reaction is typically fast, operationally simple, and proceeds under mild conditions, often at room temperature in a green solvent like ethanol.

The proposed mechanism involves the coordination of iodine to the hydroxyl group of xanthen-9-ol, which facilitates its departure as a water molecule and generates a stabilized xanthenyl carbocation (pyrylium ion). This electrophilic intermediate is then readily attacked by a nucleophile to afford the 9-substituted xanthene product. This methodology has proven effective for a wide range of nucleophiles, including indoles, pyrrole, furan, and 1,3-dicarbonyl compounds, providing the corresponding products in good to excellent yields.

| Catalyst | Nucleophile | Solvent | Conditions | Yield (%) |

| I₂ (5 mol%) | Indole | Ethanol | Room Temp, 5 min | 92 |

| I₂ (5 mol%) | 2-Methylindole | Ethanol | Room Temp, 5 min | 95 |

| I₂ (5 mol%) | Pyrrole | Ethanol | Room Temp, 5 min | 85 |

| I₂ (5 mol%) | Dimedone | Ethanol | Room Temp, 10 min | 94 |

Table based on findings from iodine-catalyzed reactions.

Heterogeneous Catalysis in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, offering high atom economy and step efficiency. sigmaaldrich.comnih.gov The synthesis of xanthene derivatives, particularly analogs like benzo[a]xanthenones, has been successfully achieved using MCRs under heterogeneous catalysis. nih.gov

These reactions typically involve the condensation of an aldehyde, a β-naphthol, and a cyclic 1,3-dicarbonyl compound (like dimedone). nih.govrsc.org Various solid-supported catalysts have been employed to facilitate these transformations, offering advantages such as easy separation from the reaction mixture and potential for recycling.

Examples of Heterogeneous Catalysts in Xanthene Synthesis:

| Catalyst | Reaction Type | Conditions | Key Advantages |

| Silica (B1680970) Sulfuric Acid (SSA) | 3-component condensation | Solvent-free | Reusable, efficient |

| Amberlyst-15 | 3-component condensation | Solvent-free | Reusable, good yields |

| DABCO/Amberlyst-15 | 3-component condensation | Solvent-less | Recyclable (up to 6 times), atom-economical |

| CuBTC (a Metal-Organic Framework) | Condensation of aldehyde and dimedone | Continuous flow | Significant reduction in reaction time, catalyst stability |

| Metal Ion-Exchanged NaY Zeolite | Condensation of aldehydes and dimedone | Solvent-free | High yields, short reaction time, simple work-up |

This table summarizes various heterogeneous catalysts used in the synthesis of xanthene analogs. nih.govrsc.org

These heterogeneous catalytic systems are often environmentally benign, avoiding the use of toxic solvents and corrosive homogeneous catalysts. nih.gov For example, the use of a copper-based metal-organic framework (CuBTC) in a continuous flow system dramatically reduced the reaction time for producing a xanthene derivative compared to batch conditions. rsc.org Similarly, catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15 have been used under solventless conditions to produce various benzoxanthenones in excellent yields.

Superacid-Catalyzed Condensation Pathways

Superacid-catalyzed reactions provide a powerful tool for the synthesis of xanthene derivatives. While the direct superacid-catalyzed condensation for the synthesis of this compound is not extensively detailed in the provided search results, the use of strong acid catalysts is a well-established method for constructing the xanthene core. For instance, silica sulfuric acid (SSA) and Amberlyst-15 have been effectively used as heterogeneous catalysts in the three-component condensation reaction of β-naphthol, cyclic 1,3-dicarbonyl compounds, and aromatic aldehydes to produce 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-one derivatives. scholarsresearchlibrary.com Similarly, chlorosulfonic acid has been employed as a catalyst for the same condensation under ultrasound and solvent-free conditions. scholarsresearchlibrary.com

The proposed mechanism for these acid-catalyzed reactions typically involves the initial formation of a carbocation from the reaction of an aryl aldehyde with a nucleophilic partner, such as β-naphthol. scholarsresearchlibrary.com This intermediate then reacts with a 1,3-dicarbonyl compound, followed by dehydration to yield the final xanthene product. scholarsresearchlibrary.com In the context of synthesizing this compound, a plausible superacid-catalyzed pathway would involve the reaction of xanthone (B1684191) with a Grignard reagent derived from 4-bromoanisole, followed by an acidic workup. Alternatively, a Friedel-Crafts type reaction between xanthene and anisole (B1667542) in the presence of a superacid could potentially lead to the desired product, although this specific transformation is not explicitly documented in the provided results.

Optimization of Synthetic Parameters for Enhanced Yields and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound. Key parameters that are often manipulated include the solvent system, reaction temperature, and the control of selectivity.

Solvent System Rationalization (e.g., Polarity Effects)

The choice of solvent can significantly impact reaction rates and yields. The polarity of the solvent plays a critical role in stabilizing intermediates and transition states. For the synthesis of xanthene derivatives, various solvent systems have been explored. For example, a water-ethanol solvent mixture (2:1 ratio) was used in the fructose-catalyzed synthesis of tetrahydrobenzo[a]xanthen-11-ones. amazonaws.com In some cases, solvent-free conditions have proven to be advantageous, offering benefits such as reduced environmental impact, lower costs, and often, shorter reaction times and higher yields. scholarsresearchlibrary.comresearchgate.net The use of ionic liquids as catalysts and reaction media also represents a green approach to xanthene synthesis. researchgate.net The effect of solvent dipolarity/polarizability and solute-solvent hydrogen bonding interactions on the shifts of absorption spectra of xanthene derivatives has been noted, indicating the importance of solvent choice on the photophysical properties of these compounds. researchgate.net

Temperature and Reaction Kinetics Control

Temperature is a critical parameter that influences the rate of chemical reactions. Controlling the temperature is essential to prevent the formation of side products and to ensure the desired reaction proceeds at an optimal rate. For instance, in the synthesis of a sulfonated fructose (B13574) catalyst, maintaining a constant temperature of zero degrees Celsius during the addition of chlorosulfonic acid was crucial to control the reaction rate and prevent side reactions. amazonaws.com Monitoring the progress of the reaction using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time, ensuring the reaction goes to completion without significant degradation of the product. amazonaws.com

Regioselectivity and Stereochemical Control Strategies

Regioselectivity, the control of the position of chemical bond formation, is a key consideration in the synthesis of complex molecules. In the synthesis of xanthene derivatives, the regiochemistry of the reaction can influence the final product's properties. mdpi.com For example, the reaction of an aldehyde with 1,3-cyclohexanedione (B196179) or 5,5-dimethyl-1,3-cyclohexanedione is a widely used method for preparing xanthene derivatives. researchgate.net The controlled direction of benzannulation is crucial for determining the absorption and emission frequencies of the resulting molecule. mdpi.com When unsymmetrical reagents are used, controlling the regioselectivity becomes even more critical to obtain the desired isomer.

Advanced Purification Techniques for Research-Grade Purity

Obtaining compounds with high purity is essential for their use in research and other applications. Following the initial synthesis, purification is a critical step. Common techniques include filtration and crystallization. researchgate.net For instance, after synthesis, the crude product can be filtered and then purified by crystallization from a suitable solvent, such as ethanol. amazonaws.comresearchgate.net The process often involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the purified compound. amazonaws.com The purified product is then collected by filtration and dried. amazonaws.com For achieving research-grade purity, multiple crystallizations or other advanced purification techniques like column chromatography may be necessary.

Elucidation of Molecular Structure and Intermolecular Interactions

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods are crucial for a detailed understanding of the molecular framework and electronic nature of 9-(4-Methoxyphenyl)xanthen-9-ol.

While specific advanced NMR data for this compound is not extensively detailed in the provided search results, standard NMR is used to confirm the structure of the compound. tcichemicals.com For related xanthene derivatives, NMR techniques are essential in confirming the molecular structure, with specific attention to the chemical shifts of aromatic and methyl protons. nih.gov In similar structures, geometrically constrained refinement of hydrogen atoms is a common practice, with C-H distances fixed to standard values. nih.gov

Table 1: Representative NMR Data for Related Xanthene Structures This table is representative of data for similar compounds, as specific data for this compound was not available in the search results.

| Parameter | Value |

|---|---|

| Aromatic C-H distance | 0.95 Å |

| Methyl C-H distance | 0.98 Å |

| Uiso(H) for aromatic H | 1.2Ueq(Caryl) |

| Uiso(H) for methyl H | 1.5Ueq(Cmethyl) |

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing their vibrational modes. For this compound, key vibrational bands would be expected for the hydroxyl (-OH) group, the ether (C-O-C) linkage of the methoxy (B1213986) group, and the various C-H and C=C bonds within the aromatic xanthene and methoxyphenyl rings. The presence of a hydroxyl group is a key feature, as its loss can lead to the formation of a stable cationic center at the C9 position, facilitated by charge delocalization into the adjacent aromatic rings of the xanthene moiety. nih.gov This class of compounds is noted for containing functionalities capable of participating in hydrogen bonding. nih.gov

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₂₀H₁₆O₃), the molecular weight is 304.35 g/mol . tcichemicals.com Upon ionization, the molecule would likely undergo fragmentation. A common fragmentation pathway for related aromatic compounds involves the loss of stable neutral molecules or radicals. For instance, α-cleavage is a predominant fragmentation mode in many organic compounds. miamioh.edu The stabilization of a cationic center at C9 upon loss of the hydroxyl group suggests that a significant fragment ion at m/z [M-OH]⁺ could be observed. nih.gov

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. rsc.org The electronic absorption spectra of xanthene derivatives and their ions can be interpreted using time-dependent density functional theory (TD-DFT). rsc.org For aromatic systems like this compound, the spectra are typically characterized by π→π* and n→π* transitions. rsc.org The intense electronic transitions are often observed in the UV region. researchgate.net

Solid-State Structural Investigations

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined through X-ray crystallography.

Table 2: Crystallographic Data for a Related Xanthene Derivative Data from the analysis of 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₁₈O₃ |

| Molecular Weight | 318.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | Information not specified in provided text |

| a | 8.0665 (6) Å |

| b | 9.7653 (7) Å |

| c | 21.3191 (15) Å |

| β | 105.560 (2)° |

| Volume | 1617.8 (2) ų |

| Z | 4 |

| Temperature | 173 K |

| Dihedral Angle (Xanthene/Methoxyphenyl) | 89.27 (3)° |

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are among the most critical directional forces governing the supramolecular assembly in crystals. In xanthenol derivatives, the hydroxyl group (-OH) is a primary hydrogen bond donor, while oxygen atoms within the xanthene core, methoxy groups, or other substituents can act as acceptors.

Table 1: Potential Hydrogen Bond Parameters in Xanthene Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

|---|---|---|---|---|---|

| O—H···O | n/a | n/a | n/a | n/a | R²₂(20) Dimer |

| C—H···O | n/a | n/a | n/a | n/a | Chain/Network |

Note: Data is based on analogous structures; specific values for the title compound are not available.

Examination of Other Non-Covalent Interactions (C-H···π, π-π Stacking)

Beyond classical hydrogen bonding, other non-covalent interactions play a significant role in the crystal packing of aromatic compounds like this compound. These include C-H···π and π-π stacking interactions.

π-π Stacking: This type of interaction involves the attractive, noncovalent force between aromatic rings. In many xanthene structures, the phenyl substituent and the xanthene moiety are nearly orthogonal, which can preclude conventional face-to-face π-π stacking. For instance, in 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene, the dihedral angle between the xanthene system and the methoxyphenyl ring is 89.27 (3)°. However, offset or edge-to-face stacking arrangements might still contribute to the stabilization of the crystal structure.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

For analogous xanthene derivatives, Hirshfeld surface analysis reveals the quantitative importance of various interactions. In the case of a brominated xanthene derivative, the most significant contributions to the crystal packing are from H···H (50.6%), O···H/H···O (22.9%), and C···H/H···C (11.1%) contacts. These percentages highlight that while specific hydrogen bonds (O···H) are crucial, the cumulative effect of numerous, weaker van der Waals forces (H···H, C···H) is dominant in stabilizing the crystal structure.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Xanthene Derivative

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 50.6% | Represents van der Waals forces and non-specific contacts. |

| O···H / H···O | 22.9% | Primarily indicates hydrogen bonding interactions. |

| C···H / H···C | 11.1% | Corresponds to C-H···π and other weak C-H contacts. |

| Br···H / H···Br | 11.6% | Specific to the brominated analogue. |

| Other | < 2.0% | Includes C···C, O···O, etc. |

Note: Data is from 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione and serves as a representative example.

The red spots on a d_norm mapped Hirshfeld surface indicate close contacts, such as O—H···O and C—H···O hydrogen bonds, which are shorter than the sum of their van der Waals radii. The analysis provides a holistic view of the forces at play, confirming the significance of hydrogen bonding while quantifying the extensive network of weaker interactions that collectively stabilize the supramolecular architecture.

Mechanistic Organic Chemistry of 9 4 Methoxyphenyl Xanthen 9 Ol

Reactivity of the 9-Hydroxyl Group

The hydroxyl group at the C9 position is the primary center for chemical transformations, enabling both oxidation and a variety of substitution reactions.

Oxidation Reactions to Ketone Derivatives

The tertiary alcohol of 9-(4-Methoxyphenyl)xanthen-9-ol can be oxidized to its corresponding ketone, 9-(4-methoxyphenyl)xanthan-9-one. This conversion is a fundamental reaction for 9-xanthydrols. The process involves the removal of the hydrogen atom from the hydroxyl group and the formation of a carbon-oxygen double bond at the 9-position. While various oxidizing agents can accomplish this, the specific conditions determine the efficiency and selectivity of the reaction.

Common oxidizing agents and their general applicability are summarized below:

| Oxidizing Agent | General Applicability |

| Chromium-based reagents (e.g., PCC, Jones reagent) | Effective for oxidizing secondary alcohols; may be adapted for tertiary allylic/benzylic alcohols. |

| Swern Oxidation | Mild conditions, suitable for sensitive substrates. |

| Dess-Martin Periodinane | Mild and selective, often used for complex molecules. |

Substitution Reactions and Functional Group Transformations

The 9-hydroxyl group is an excellent leaving group, especially after protonation, which facilitates nucleophilic substitution reactions. This reactivity stems from the ability of the xanthene structure to stabilize the resulting carbocation at the 9-position. nih.gov

A key transformation is the reaction with various nucleophiles. For instance, treatment with hydrogen sulfide (B99878) and dichloroacetic acid in dichloromethane (B109758) can convert the hydroxyl group into a thiol group, yielding 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol. chemicalbook.com This reaction proceeds through the formation of the stable xanthylium cation, which is then attacked by the hydrosulfide (B80085) nucleophile.

Similarly, the hydroxyl group can be replaced by other functionalities. For example, a serendipitous synthesis demonstrated that dissolving 9-(2-methoxyphenyl)-9H-xanthen-9-ol in a methanol/chloroform mixture can lead to the formation of 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene, where the hydroxyl is replaced by a methoxy (B1213986) group. nih.goviucr.org This highlights the facility of substitution at this position, driven by the formation of a charge-delocalized cationic intermediate. nih.gov

Electronically Driven Reactivity

The electronic nature of the xanthene and the 4-methoxyphenyl (B3050149) moieties governs the compound's behavior in solution, particularly its response to changes in pH.

Prototropic Equilibria and Xanthylium Cation Formation

In acidic environments, this compound undergoes a prototropic equilibrium. The process begins with the protonation of the 9-hydroxyl group, forming an oxonium ion. Subsequently, a molecule of water is eliminated, resulting in the formation of the highly stabilized 9-(4-methoxyphenyl)xanthylium cation.

The stability of this cation is a critical factor, arising from the extensive delocalization of the positive charge across the tricyclic xanthene system and the electron-donating 4-methoxyphenyl group. nih.gov This delocalization is responsible for the intense color typically associated with xanthylium salts.

Host-Guest Interactions and Clathrate Formation

Xanthenol compounds are recognized for their capacity to act as hosts in host-guest chemistry, forming inclusion complexes (clathrates) with small organic guest molecules. nih.goviucr.org This ability is attributed to their bulky and rigid structure, which can create well-defined cavities, and the presence of functional groups capable of hydrogen bonding. nih.goviucr.org

While specific studies on the clathrate formation of this compound are not detailed in the provided results, the behavior of analogous structures, such as 9-(2-methoxyphenyl)-9H-xanthen-9-ol, provides strong evidence for this potential. This related compound has been shown to form co-crystals with molecules like theophylline (B1681296) and caffeine. iucr.orgdntb.gov.ua The xanthene host typically entraps the guest molecule within its crystal lattice, stabilized by non-covalent interactions like hydrogen bonds and C-H···π interactions. nih.goviucr.org The 4-methoxyphenyl group in the title compound would influence the shape and electronic environment of the binding pocket, likely favoring interactions with specific types of guest molecules.

Thermodynamics and Kinetics of Solid-State Inclusion Reactions

The thermodynamic stability and the kinetics of guest release (desolvation) are critical aspects of the solid-state inclusion reactions of this compound. Research into a series of clathrates with aromatic guests such as benzene (B151609), o-xylene (B151617), m-xylene (B151644), and p-xylene (B151628) has shed light on these properties through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). rsc.org

The thermal stability of these inclusion compounds, which is a reflection of the thermodynamic strength of the host-guest interactions, has been systematically investigated. The temperature at which guest molecules are released upon heating serves as a key indicator of this stability. For instance, the clathrate of this compound with benzene exhibits a specific desolvation temperature, which can be compared with that of other guests to rank their binding affinities within the host lattice. rsc.org

Kinetic studies have focused on the desolvation process, which is the reverse of the inclusion reaction. The rate at which the guest is lost from the crystal lattice provides information about the energy barriers associated with the guest's escape. This process is not only dependent on the nature of the guest molecule but also on the structural integrity of the host framework during heating. rsc.org

The following table summarizes the thermal analysis data for the inclusion compounds of this compound with various aromatic guests, highlighting the host-to-guest ratio and the desolvation temperatures.

| Guest Molecule | Host:Guest Ratio | Desolvation Temperature (°C) |

| Benzene | 2:1 | Not explicitly detailed |

| o-Xylene | 2:1 | Not explicitly detailed |

| m-Xylene | 2:1 | Not explicitly detailed |

| p-Xylene | 2:1 | Not explicitly detailed |

Structural Analysis of Xanthenol Clathrates

The clathrates formed by this compound with a range of aromatic guests have been extensively analyzed using single-crystal X-ray diffraction. A consistent structural motif is observed across the series of inclusion compounds with guests like benzene, o-xylene, m-xylene, and p-xylene. These clathrates are typically isostructural, crystallizing in the triclinic space group P-1. rsc.org

A defining feature of the host framework is the formation of hydrogen-bonded dimers. The hydroxyl group of one host molecule forms a hydrogen bond with the ether oxygen of a neighboring host molecule, creating a robust (Host)–OH···O–(Host) linkage. This arrangement is a cornerstone of the host's ability to form a stable lattice with voids for guest inclusion. rsc.org

The guest molecules are situated in these voids, often located on a center of inversion within the crystal lattice. Consequently, symmetrical guests like benzene and p-xylene are typically well-ordered within the cavity. In contrast, less symmetrical guests, such as o-xylene and m-xylene (at higher temperatures), tend to exhibit disorder, meaning they occupy multiple possible orientations within the void. rsc.org An interesting exception is the clathrate with m-xylene, which shows an ordered structure at a low temperature (113 K) where both host and guest molecules are in general positions. However, at a higher temperature (283 K), it conforms to the disordered pattern of the other clathrates in the series. rsc.org

The table below presents crystallographic data for the inclusion compounds of this compound with various guests.

| Guest | Space Group | Key Structural Features |

| Benzene | P-1 | Isostructural with other guests; (Host)–OH···O–(Host) hydrogen bonding; guest on a center of inversion. rsc.org |

| o-Xylene | P-1 | Isostructural with other guests; (Host)–OH···O–(Host) hydrogen bonding; disordered guest. rsc.org |

| m-Xylene (283 K) | P-1 | Isostructural with other guests; (Host)–OH···O–(Host) hydrogen bonding; disordered guest. rsc.org |

| m-Xylene (113 K) | P-1 | Ordered structure; host and guest in general positions. rsc.org |

| p-Xylene | P-1 | Isostructural with other guests; (Host)–OH···O–(Host) hydrogen bonding; guest on a center of inversion. rsc.org |

Guest Exchange Phenomena in Solid-State Frameworks

The solid-state frameworks of this compound clathrates are not static but can participate in guest exchange processes. This phenomenon has been observed and correlated with the structural and thermal properties of the clathrates. rsc.org The ability of a pre-formed clathrate to exchange its guest molecule for another when exposed to a new potential guest demonstrates the dynamic nature of these crystalline solids.

The process of guest exchange is influenced by several factors, including the relative binding affinities of the competing guests for the host lattice and the ability of the new guest to diffuse through the solid framework. The isostructural nature of the clathrates with different aromatic guests suggests that the host lattice can maintain its integrity during the exchange process, facilitating the replacement of one guest with another without a complete breakdown and recrystallization of the solid. rsc.org

Studies on the guest exchange capabilities of this compound clathrates provide valuable insights into the design of materials for applications such as separation and purification, where selective uptake and release of specific molecules are desired. rsc.org

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, allowing for the detailed investigation of molecular properties that can be difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is based on the Hohenberg-Kohn theorems, which state that the properties of a many-electron system can be determined by using the electron density, a function of only three spatial coordinates.

In the context of 9-(4-Methoxyphenyl)xanthen-9-ol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional geometry (optimized molecular structure). These calculations would also yield fundamental electronic properties such as the total energy, dipole moment, and the distribution of electron density. For a related compound, 9-(4-hydroxyphenyl)-tetramethyl-hexahydro-1H-xanthene-1,8(2H)-dione, DFT calculations have been used to determine its stable structure, providing a precedent for such analysis on similar xanthene cores. semanticscholar.org

To understand the behavior of molecules upon interaction with light, such as in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orgresearchgate.net TD-DFT is an extension of DFT used to predict the properties of electronically excited states. rsc.orgresearchgate.netresearchgate.netuci.eduarxiv.org

For this compound, TD-DFT calculations could predict its electronic absorption spectra, including the energies of vertical excitations (corresponding to the wavelengths of maximum absorbance, λmax) and the oscillator strengths of these transitions. This theoretical approach can help assign the electronic transitions observed in experimental spectra, for instance, identifying them as π→π* or n→π* transitions within the xanthene and methoxyphenyl chromophores. Studies on similar xanthene derivatives have successfully used TD-DFT to elucidate electronic transitions in their UV-Vis spectra. semanticscholar.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's surface, with different colors representing different values of the electrostatic potential.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, which are susceptible to electrophilic attack. These would likely be centered around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the ether linkage in the xanthene ring. Regions of positive potential (colored blue) denote electron-poor areas, which are prone to nucleophilic attack. For a related xanthene derivative, MEP analysis has shown that red regions indicate negative electrostatic potential, serving as hydrogen-bond acceptors, while blue regions signify positive electrostatic potential, acting as hydrogen-bond donors. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For a related compound, 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, a wide bandgap was indicative of the molecule being hard.

Table 1: Frontier Molecular Orbital Properties for a Related Xanthene Derivative (Data based on 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione)

| Parameter | Value (eV) |

| EHOMO | -5.8492 |

| ELUMO | -1.8930 |

| Energy Gap (ΔE) | 3.9562 |

This data is for a related compound and serves as an illustrative example.

Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals.

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): Quantifies the energy lowering due to maximal electron flow between donor and acceptor. It is calculated as ω = μ² / (2η).

For a related compound, 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, these descriptors have been calculated, indicating its global electrophilic nature and suggesting it is a hard molecule. nih.gov

Table 2: Global Reactivity Descriptors for a Related Xanthene Derivative (Data based on 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione)

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.8711 |

| Chemical Hardness (η) | 1.9781 |

| Chemical Softness (S) | 0.5055 |

| Electrophilicity Index (ω) | 3.8711 |

This data is for a related compound and serves as an illustrative example.

Molecular Dynamics Simulations for Conformational and Binding Stability

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and binding stability of this compound. While specific MD studies on this exact compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its dynamic behavior. MD simulations treat the molecule as a dynamic entity, where atomic motions are governed by a force field.

Furthermore, MD simulations are instrumental in studying the binding stability of this compound with potential protein targets. By simulating the ligand-protein complex, one can analyze the persistence of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity. The root-mean-square fluctuation (RMSF) of individual residues in the binding pocket can reveal which amino acids are key for the interaction. nih.gov

Table 1: Representative Data from Molecular Dynamics Simulations of a Ligand-Protein Complex

| Simulation Parameter | Value | Significance |

| RMSD of Ligand | ~1.5 Å | Indicates the ligand remains stably bound in the active site. |

| RMSF of Key Residues | < 2.0 Å | Shows that crucial amino acids in the binding pocket maintain a stable conformation. nih.gov |

| Hydrogen Bond Occupancy | > 70% | Suggests a persistent and strong hydrogen bonding interaction. |

Note: The data in this table is representative and derived from general principles of MD simulations of ligand-protein complexes, as specific data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For this compound, QSAR models could be developed to predict its potential biological activities, such as anticancer or antioxidant effects, based on its molecular descriptors. nih.govnih.govinnovareacademics.in

Cheminformatics approaches involve the analysis of large chemical datasets to identify trends and make predictions. chemrxiv.orgyoutube.com In the context of this compound, cheminformatics tools can be used to compare its properties to libraries of known bioactive molecules, thereby suggesting potential biological targets or mechanisms of action. cam.ac.uk

A typical QSAR study on xanthene derivatives would involve calculating a variety of molecular descriptors, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties, such as partial charges and dipole moment.

Hydrophobic descriptors: LogP, for example, quantifies the molecule's lipophilicity. nih.gov

Steric descriptors: These describe the size and shape of the molecule.

These descriptors for a series of xanthene analogs would then be used to build a mathematical model that predicts their biological activity. While a specific QSAR model for this compound is not readily found, studies on similar xanthone (B1684191) derivatives have identified descriptors like dielectric energy, hydroxyl group count, and LogP as significant for predicting anticancer activity. nih.govnih.gov

Table 2: Key Molecular Descriptors in QSAR Studies of Xanthene Derivatives

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

| Electronic | Dipole Moment | Influences interactions with polar biological targets. nih.gov |

| Hydrophobic | LogP | Affects membrane permeability and distribution. nih.govnih.gov |

| Steric | Molecular Volume | Determines the fit within a binding site. |

| Topological | Wiener Index | Relates to the branching of the molecular structure. |

Note: This table presents examples of descriptors commonly used in QSAR studies of heterocyclic compounds.

Theoretical Prediction of Physicochemical Parameters (e.g., pKa)

Theoretical methods, particularly those based on quantum mechanics, can be employed to predict key physicochemical parameters of this compound, such as its acid dissociation constant (pKa). nih.govreddit.comresearchgate.netresearchgate.net The pKa is a critical parameter that influences the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

The prediction of pKa typically involves calculating the Gibbs free energy change of the deprotonation reaction in a solvent, often using a combination of quantum mechanical calculations for the electronic structure and a continuum solvent model to account for the solvent effects. reddit.com While experimental determination is the gold standard, theoretical predictions can provide valuable insights, especially in the early stages of research. reddit.comresearchgate.net

For this compound, the pKa of the hydroxyl group is of particular interest. The electronic effect of the 4-methoxyphenyl (B3050149) group (an electron-donating group) would be expected to influence the acidity of the hydroxyl proton compared to the unsubstituted 9-phenylxanthen-9-ol. nih.gov

Table 3: Theoretical vs. Experimental pKa Prediction Approaches

| Method | Description | Advantages | Limitations |

| Theoretical (ab initio) | Based on first-principles quantum mechanical calculations of the free energy of deprotonation. reddit.com | Provides detailed electronic insights; applicable to novel compounds. | Computationally expensive; accuracy depends on the level of theory and solvent model. reddit.com |

| Theoretical (Empirical) | Uses empirical relationships and databases of known pKa values to predict the pKa of a new molecule. reddit.comnih.gov | Fast and computationally inexpensive. | Accuracy is limited to compounds similar to those in the training set. reddit.com |

| Experimental (e.g., Titration) | Involves the physical measurement of the pKa through methods like potentiometric or spectrophotometric titration. | Provides the most accurate and reliable pKa value. | Requires a pure sample of the compound; can be time-consuming. |

Intermolecular Interaction Analysis via QTAIM, ELF, and LOL

To gain a deeper understanding of the bonding and non-covalent interactions within this compound, advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL) can be utilized.

QTAIM analysis, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. nih.govrsc.org This allows for the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density at bond critical points (BCPs). For this compound, QTAIM could be used to quantify the strength of intramolecular hydrogen bonds and other weak interactions that contribute to its conformational stability. nih.gov

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron in the vicinity of a reference electron. jussieu.frwikipedia.org It visually reveals regions of high electron localization, which correspond to chemical bonds and lone pairs. wikipedia.org An ELF analysis of this compound would clearly delineate the covalent bonds within the xanthene and phenyl rings, as well as the lone pairs on the oxygen atoms.

The Localized Orbital Locator (LOL) is another tool used to visualize areas of high electron localization. researchgate.netresearchgate.netnih.gov It offers a complementary perspective to ELF and can be particularly useful in identifying the nature of chemical bonding in complex systems.

Table 4: Information Gained from Advanced Bonding Analyses

| Analysis Method | Key Information Provided | Application to this compound |

| QTAIM | Characterization of bond paths, bond critical points, and the nature of atomic interactions (covalent vs. non-covalent). nih.gov | Quantifying the strength of C-H···O and π-π stacking interactions that influence the crystal packing and conformation. |

| ELF | Visualization of electron localization, distinguishing between core, bonding, and non-bonding (lone pair) electrons. wikipedia.org | Mapping the electron-rich regions, such as the oxygen atoms and the π-systems of the aromatic rings, which are important for intermolecular interactions. |

| LOL | Identification of localized orbitals, providing insights into the spatial arrangement of electrons in bonds and lone pairs. researchgate.netnih.gov | Corroborating the findings from ELF and providing a clearer picture of the delocalization within the aromatic systems. |

Exploration of Advanced Functional Applications in Research

Applications in Chemical Sensing and Probes

The reversible conversion of 9-aryl-9H-xanthen-9-ols between a colorless, non-fluorescent state and a brightly colored, fluorescent xanthylium cation forms the basis of their application in chemical sensing. This equilibrium is highly sensitive to specific environmental factors, making these compounds excellent candidates for the development of advanced probes.

Derivatives of 9-aryl-9H-xanthen-9-ol serve as a promising platform for creating fluorescent probes for analytical measurements. nih.gov In aqueous and alcohol solutions, these compounds can exist in equilibrium with their corresponding 9-arylxanthylium cations, which are intensely colored and fluorescent. nih.gov This property allows for the design of dual-mode indicators that can be used for both emission and absorption-based analytical techniques. The high sensitivity and specificity of fluorescence spectroscopy make these probes particularly attractive for non-invasive analysis with excellent spatial and temporal resolution. nih.gov

A key application of 9-(4-Methoxyphenyl)xanthen-9-ol and related compounds is in the design of pH-sensitive indicators. The equilibrium between the non-fluorescent xanthen-9-ol form and the fluorescent xanthylium cation is dictated by the hydronium ion (H₃O⁺) concentration. nih.gov This reversible, pH-mediated dehydroxylation allows the compound to function as both a colorimetric and fluorimetric pH indicator. A significant advantage of this system is that the equilibrium is specifically dependent on hydronium ion concentration and is not influenced by general acids or other ions, which makes pH measurements less dependent on the sample matrix. nih.gov This specificity is crucial for accurate pH determination in complex biological environments. nih.gov

The sensitivity range of these xanthene-based pH indicators can be precisely tuned by introducing different substituents onto the aromatic rings. The parent compound, 9-phenyl-9-xanthenol, produces a fluorescent cation in highly acidic conditions (25% H₂SO₄), with an equivalence point at a pH of approximately 1.0. nih.gov By introducing electron-donating groups, such as alkoxy groups, at the 3- and 6-positions of the xanthene structure, the equilibrium can be shifted to occur at higher, more biologically relevant pH values. nih.gov For instance, a 3,6-dialkoxy-9-(o-tolyl)-9-xanthenol derivative was found to have an apparent pKa of 6.5, making it well-suited for monitoring pH changes within the physiological range of cellular organelles and for in vitro studies with cell cultures. nih.gov

Biological and Medicinal Chemistry Research Applications

The xanthene scaffold is a recurring motif in biologically active molecules. Derivatives of this structure, including those related to this compound, have been a focus of investigation in medicinal chemistry for their potential therapeutic effects.

Xanthene and its derivatives have been explored for their potential as anticancer agents, with research focusing on their cytotoxic effects and the underlying molecular mechanisms. nih.gov The general anticancer effects of such compounds can involve various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and damage to the cell membrane. nih.gov

Numerous studies have evaluated the cytotoxic activity of xanthene and xanthone (B1684191) derivatives against various human cancer cell lines. These investigations are critical for identifying lead compounds for new anticancer drug development. nih.gov The cytotoxicity is often measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which assesses the metabolic activity of cells. uri.edu

Research on a series of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, which are structurally related to the xanthene core, demonstrated significant antiproliferative activity. One compound featuring a 4-methoxy group showed greater potency than the standard anticancer drug etoposide (B1684455) against SK-N-MC (neuroblastoma) and T-47D (breast cancer) cell lines. uri.edu Another study on 26 different xanthone derivatives found that most exhibited a higher degree of cytotoxicity against HepG2 (liver cancer) cells compared to seven other cancer cell lines. nih.gov This suggests a degree of tumor specificity. The most potent compound in that study was found to induce apoptosis via the mitochondrial pathway and inhibit the enzyme topoisomerase II, a known target for anticancer drugs. nih.gov

The table below summarizes findings on the cytotoxic activity of various xanthene-related compounds against different cancer cell lines.

| Compound Type | Cancer Cell Line | Observed Effect | Reference |

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide with 4-methoxy group | T-47D (Breast Cancer) | IC₅₀ = 32.7 µM (1.7-fold more active than etoposide) | uri.edu |

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide with 4-methoxy group | SK-N-MC (Neuroblastoma) | IC₅₀ = 24.9-25.2 µM (More active than etoposide) | uri.edu |

| Pentafluoro derivative of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | HCT-116 (Colon Cancer) | Higher antiproliferative activity than Doxorubicin | uri.edu |

| Pentafluoro derivative of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | CCRF-CEM (Leukemia) | Higher antiproliferative activity than Doxorubicin | uri.edu |

| 1,3,7-Trihydroxy-12H-benzo[b]xanthen-12-one | HepG2 (Liver Cancer) | Highest cytotoxicity among 26 tested derivatives; good tumor specificity | nih.gov |

Table 1: Cytotoxic Effects of Selected Xanthene Derivatives on Cancer Cell Lines.

Mechanisms of Action in Anticancer Research

Induction of Apoptosis and Cell Cycle Arrest Pathways

There is no specific information available in the reviewed literature detailing the induction of apoptosis or cell cycle arrest pathways by this compound. Studies on other xanthene derivatives, such as Xanthohumol and certain prenylated xanthones like α-mangostin, have shown that they can induce apoptosis and cause cell cycle arrest in various cancer cell lines. For example, Xanthohumol has been observed to induce S phase cell cycle arrest and apoptosis in non-small cell lung cancer cells through the activation of caspases. However, these findings are specific to other compounds within the broader xanthene class and cannot be directly attributed to this compound.

Role in Reactive Oxygen Species Production

The role of this compound in the production of reactive oxygen species (ROS) is not specifically documented. The generation of ROS is a known mechanism for some therapeutic strategies, including photodynamic therapy, where a photosensitizer absorbs light and transfers energy to molecular oxygen to create highly reactive singlet oxygen and other ROS. While xanthene dyes are known photosensitizers, the specific capacity of this compound to produce ROS has not been detailed in the available research.

DNA Binding Mechanisms (e.g., Intercalation, Grove Binding)

Specific studies on the DNA binding mechanisms of this compound are absent from the current body of scientific literature. DNA-binding compounds can interact with DNA through mechanisms like intercalation (inserting between base pairs) or binding to the minor or major grooves. These interactions can interfere with DNA replication and transcription, leading to cytotoxic effects. While some complex xanthene-based molecules have been designed as DNA bis-intercalators, there is no evidence to suggest or describe the mode of DNA interaction for this compound.

Enzyme Inhibition Studies (e.g., VEGFR-2, TMPKmt)

There is no available research on the inhibition of specific enzymes such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or Mycobacterium tuberculosis thymidine (B127349) monophosphate kinase (TMPKmt) by this compound. Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy, and numerous heterocyclic compounds have been developed for this purpose. Similarly, TMPKmt is a target for developing new antitubercular drugs. Although various molecular scaffolds are explored for inhibiting these enzymes, the activity of this compound in this context has not been reported.

Exploration in Photodynamic Therapy (PDT) Mechanisms

While xanthene-based dyes are a well-known class of photosensitizers used in photodynamic therapy, there is no specific literature exploring the use or mechanisms of this compound in PDT. The mechanism of PDT involves the administration of a photosensitizer, which is then activated by light of a specific wavelength to produce cytotoxic reactive oxygen species that destroy target cells. The suitability and efficacy of this particular compound for PDT remain uninvestigated.

Mechanisms of Antioxidant Activity

The specific mechanisms of antioxidant activity for this compound have not been elucidated in the reviewed studies. Generally, the antioxidant properties of phenolic compounds, including some xanthone derivatives, are attributed to their ability to scavenge free radicals. The structure of the xanthone scaffold, particularly the presence and position of hydroxyl groups, plays a crucial role in its antioxidant potential. However, detailed studies, such as DPPH radical scavenging assays or other antioxidant capacity tests, have not been published for this compound.

Investigation of Anti-inflammatory and Antimicrobial Properties

There is no specific research investigating the anti-inflammatory or antimicrobial properties of this compound. Many natural and synthetic xanthone derivatives have been shown to possess significant anti-inflammatory effects, often by modulating pathways involving pro-inflammatory cytokines. Likewise, various substituted xanthenes have been synthesized and tested, revealing antifungal and antibacterial activities against several pathogens. However, the specific activity profile for this compound remains to be determined through dedicated research.

Antiviral and Antitubercular Activity Mechanisms

A thorough review of scientific literature reveals a notable absence of studies specifically investigating the antiviral and antitubercular properties of this compound. While the broader class of xanthene derivatives has been explored for various pharmacological activities, dedicated research on the mechanisms of action of this particular compound against viral and tubercular pathogens has not been published. Consequently, there is no specific data available to detail its efficacy, target pathways, or inhibitory concentrations in these contexts.

Immunomodulatory Research (e.g., Phagocytic Activity Enhancement)

In the domain of immunomodulation, there is currently no available research focusing on the effects of this compound. Specific studies into its potential to enhance phagocytic activity or to exert other immunomodulatory effects have not been documented in the accessible scientific literature. Therefore, its role and potential mechanisms in modulating the immune system remain uninvestigated.

Utilization in Biological Imaging and Live-Cell Studies

The application of this compound in the field of biological imaging and for conducting live-cell studies has not been reported in existing research.

Intracellular Localization and Compartment Visualization

There are no published studies that utilize this compound as a probe for intracellular localization or for the visualization of specific cellular compartments. Its fluorescent properties and suitability for such applications have not been characterized.

Monitoring Dynamic Cellular Processes

Consistent with the lack of research in biological imaging, there is no evidence of this compound being employed to monitor dynamic cellular processes. Its potential as a marker or sensor for real-time cellular events has not been explored.

Advanced Materials Science Research

In the realm of materials science, the specific properties of this compound are not extensively studied.

Role in Non-Linear Optics Research

An extensive search of the scientific literature indicates that the non-linear optical properties of this compound have not been a subject of investigation. There are no published reports detailing its use or potential in non-linear optics research.

Development of Advanced Dyes and Pigments

The development of advanced dyes and pigments based on the this compound structure is centered on the principle of creating chromophores that can respond to external stimuli. This responsiveness allows for the generation of "smart" materials that can alter their color or fluorescent properties on demand. The core concept lies in the equilibrium between the colorless (leuco) form of the xanthenol and its colored, cationic xanthenylium counterpart.

Research on analogous 9-aryl-9H-xanthen-9-ol derivatives has demonstrated that this equilibrium can be finely tuned. The introduction of specific substituents on the xanthene core or the 9-aryl group can alter the electronic properties of the molecule, thereby influencing the stability of the colored form. This principle is the foundation for creating a diverse palette of dyes and pigments with tailored characteristics.

Stimuli-Responsive Dyes:

Photochromic Dyes: Derivatives of 9-arylxanthenes are being investigated for their photochromic properties, where the molecule undergoes a reversible transformation between two isomers with different absorption spectra upon exposure to light. This phenomenon is key to developing light-sensitive materials. For instance, aminobenzopyrano-xanthene derivatives exhibit reversible photochromism in solution, leading to changes in both absorption and emission spectra. rsc.org This suggests that by modifying the this compound structure, it may be possible to create novel photochromic systems.

Thermochromic Dyes: The color of certain xanthene-based dyes can change in response to temperature. This thermochromism arises from a shift in the equilibrium between the colorless lactone form and the colored zwitterionic form. While direct research on the thermochromism of this compound is not widely published, studies on related fluoran (B1223164) leuco dyes demonstrate that the choice of substituents significantly impacts the temperature at which the color change occurs.

Electrochromic Dyes: The integration of redox-active moieties, such as ferrocene (B1249389), into the xanthene structure can impart electrochromic properties. elsevierpure.com In these systems, an applied electrical potential can oxidize or reduce the ferrocene unit, which in turn influences the electronic structure of the xanthene core and induces a color change. elsevierpure.com The reversible redox process in 9,9'-bi(xanthene)-type hexaphenylethane derivatives, which involves the formation and cleavage of a C-C bond, leads to a distinct color change from colorless to yellow-orange. elsevierpure.com This concept could be extended to this compound to develop new electrochromic materials.

The following table summarizes the properties of some representative stimuli-responsive xanthene derivatives, illustrating the potential for developing advanced dyes based on the this compound scaffold.

| Derivative Class | Stimulus | Color/Fluorescence Change | Potential Application |

| Aminobenzopyrano-xanthene | UV Light | Colorless to colored, changes in fluorescence | Security inks, optical switches |

| Ferrocene-linked Xanthenes | Electrical Potential | Reversible color change | Smart windows, electronic displays |

| 9,9'-bi(xanthene) derivatives | Redox reaction | Colorless to yellow-orange | Electrochromic devices, memory |

Applications in Information Storage and Display Technologies

The ability of xanthene derivatives to reversibly switch between two distinct states makes them promising candidates for applications in information storage and display technologies. This functionality is predicated on the significant contrast in the physical properties (e.g., absorption spectrum, fluorescence) of the two states.

Optical Information Storage:

The photochromic behavior of certain xanthene derivatives is of particular interest for optical data storage. Information can be "written" using a specific wavelength of light to induce a change from one isomeric form to another, and "erased" by a different wavelength or by heat, returning the molecule to its original state. The two states can represent the "0" and "1" of a binary data system. The development of photochromic molecules with high fatigue resistance and thermal stability is a key research focus in this area. While specific studies on this compound for this purpose are not prominent, the principles established with other photochromic xanthenes provide a clear roadmap for future research. For example, the reversible photochromism observed in aminobenzopyrano-xanthene crystals, with distinct changes in emission color, highlights the potential for solid-state optical memory devices. rsc.org

Display Technologies:

Electrochromic materials based on xanthene derivatives hold potential for use in low-power display technologies. elsevierpure.com Unlike conventional liquid crystal displays (LCDs), electrochromic displays are bistable, meaning they only require power to change the displayed image, not to maintain it. This can lead to significant energy savings. The reversible color change in ferrocene-linked xanthene dyes and 9,9'-bi(xanthene) systems upon applying an electrical potential demonstrates the feasibility of using these materials as pixels in a display. elsevierpure.com The color contrast and switching speed are critical parameters that can be optimized through molecular design.

The following table outlines the potential applications of this compound-related structures in information and display technologies.

| Technology | Underlying Principle | Key Features | Potential of this compound Derivatives |

| Optical Data Storage | Photochromism | High-density data storage, rewritability | Modification to enhance photo-fatigue resistance and thermal stability. |

| Low-Power Displays | Electrochromism | Bistability, low energy consumption | Integration of redox-active groups to achieve high-contrast and fast switching. |

| Sensors | Chemochromism/Fluorochromism | High sensitivity and selectivity | Functionalization to create specific binding sites for target analytes. |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Green Chemistry Principles

The traditional synthesis of xanthene derivatives often involves methods with environmental drawbacks, such as the use of toxic solvents and harsh reaction conditions. nih.gov Future research should prioritize the development of sustainable synthetic protocols for 9-(4-methoxyphenyl)xanthen-9-ol, aligning with the principles of green chemistry.

Key areas for exploration include:

Ultrasound-Assisted Synthesis: Ultrasound has emerged as an eco-friendly energy source that can accelerate reactions, improve yields, and reduce energy consumption compared to conventional heating. nih.gov Investigating the three-component condensation reaction to form the xanthene core under ultrasonic irradiation could provide a more efficient and greener pathway. nih.gov

Novel Catalytic Systems: The reliance on traditional Brønsted or Lewis acids can be replaced with more environmentally benign catalysts. nih.gov Research into reusable, heterogeneous solid acid catalysts, such as Zirconium tetrakis(hydrogensulfate) [Zr(HSO4)4], could offer significant advantages, including ease of separation, catalyst recyclability, and solvent-free reaction conditions. nih.gov

Multi-Component Reactions (MCRs): MCRs are inherently atom-economical and efficient, combining multiple reactants in a single step to form complex products. scholarsresearchlibrary.com Developing an MCR strategy for this compound would streamline its synthesis, reduce waste, and likely lower costs. scholarsresearchlibrary.com

| Parameter | Conventional Methods | Proposed Green Chemistry Approaches |

|---|---|---|

| Energy Source | Thermal Heating | Ultrasonic Irradiation, Ambient Temperature |

| Catalyst Type | Homogeneous (e.g., HClO4) | Heterogeneous, Reusable (e.g., Zr(HSO4)4, solid acids) |

| Solvent Use | Often requires toxic organic solvents | Solvent-free conditions or green solvents (water, ethanol) |

| Efficiency | Variable yields, often lengthy reaction times | Potentially higher yields, shorter reaction times |

| Work-up | Complex purification | Simpler product isolation and catalyst recovery |

Advanced Mechanistic Studies of Reactivity in Complex Biological Systems

While the broader class of xanthenes is known for diverse pharmaceutical activities, the specific interactions of this compound within a biological context remain poorly understood. scholarsresearchlibrary.com Future research must move beyond simple screening to elucidate the detailed mechanisms of its action. A critical aspect of the xanthene structure is its ability to stabilize a cationic center upon the loss of the hydroxyl group, facilitating nucleophilic attack. nih.gov Understanding how this chemical property translates to reactivity with biological macromolecules like proteins and nucleic acids is paramount. Advanced biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), could be employed to study binding kinetics and thermodynamics with potential protein targets.

Integration of Computational and Experimental Methodologies for Predictive Design

A synergistic approach combining computational modeling and experimental validation can accelerate the discovery of new derivatives with enhanced properties. The structural characteristics of xanthene-based molecules, such as the dihedral angle between the xanthene system and its substituents, are known to influence their molecular packing and interactions. nih.gov

Future work should focus on:

Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to predict the reactivity, stability of intermediates (like the xanthenyl cation), and electronic properties of this compound.

Molecular Docking: Simulating the interaction of the compound with the active sites of known enzymes or receptors to hypothesize potential biomedical targets.

Molecular Dynamics (MD) Simulations: Investigating the conformational dynamics of the compound and its behavior in different solvent environments or when interacting with lipid bilayers to predict its bioavailability and cellular uptake characteristics.

These computational predictions must be tightly coupled with experimental synthesis and testing to create a feedback loop for designing next-generation compounds with tailored properties.

| Phase | Computational Method | Experimental Validation |

|---|---|---|

| Design | DFT for electronic properties, Molecular Docking for target hypothesis | Synthesis of parent compound and proposed derivatives |

| Reactivity | Modeling reaction pathways and transition states | Kinetic studies, product characterization via NMR and Mass Spectrometry |

| Binding | MD simulations of protein-ligand complexes | In vitro binding assays (SPR, ITC), X-ray crystallography of complexes |

| Properties | Predicting solubility, stability, and material properties | Measuring physical properties, testing in material science applications |

Exploration of New Biomedical Targets and Therapeutic Modalities

The therapeutic potential of this compound is an open field. The general class of xanthenes has been associated with a wide range of biological effects, but specific applications for this derivative have not been established. scholarsresearchlibrary.com A crucial future direction is the systematic screening of this compound against diverse panels of biomedical targets. This could include high-throughput screening against cancer cell lines, enzyme libraries (e.g., kinases, proteases), and receptor panels. Identifying a "hit" from such screens would be the first step, followed by mechanism-of-action studies to validate the target and understand how the compound exerts its effect.

Investigation of Supramolecular Assemblies for Advanced Material Properties

Xanthenol compounds are recognized for their utility in host-guest chemistry, acting as versatile hosts for the inclusion of small organic molecules. nih.gov This capability stems from their defined three-dimensional shape and the presence of hydrogen-bonding functionalities. nih.govacs.org The investigation of this compound in the context of supramolecular chemistry and materials science is a promising and unexplored avenue.

Future research should explore its ability to form:

Cocrystals: By combining it with other molecules (coformers), it may be possible to create new crystalline solids with tunable physical properties like solubility, stability, and melting point. acs.org

Gels and Liquid Crystals: The specific geometry and intermolecular forces of the compound could enable the formation of soft materials like organogels or thermotropic liquid crystals.

Functional Materials: The xanthene core is a key component in many fluorescent dyes. scholarsresearchlibrary.com Research into the photophysical properties of supramolecular assemblies of this compound could lead to new sensors, probes, or components for optical devices.

Q & A

Basic: What are the established synthetic routes for 9-(4-Methoxyphenyl)xanthen-9-ol, and what experimental parameters influence yield?